molecular formula C13H9ClN2 B13158208 4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine

4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13158208
M. Wt: 228.67 g/mol
InChI Key: USGGXRCFAZWZKT-UHFFFAOYSA-N
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Description

4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine is a versatile heteroaromatic scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a chloro substituent and a phenyl group on a fused pyrrolopyridine core, making it a valuable intermediate for constructing more complex molecules. Its structural analogy to azaindoles means it is primarily utilized as a key building block in organic synthesis, particularly for the development of small molecule inhibitors . Research into similar pyrrolo[2,3-b]pyridine derivatives has demonstrated their application in the synthesis of potential therapeutic agents, with some compounds being explored for their kinase inhibitory activity . The reactive chloro group is amenable to cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for further functionalization. The phenyl substituent can enhance the compound's molecular recognition properties. Handling should follow standard laboratory safety protocols. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H9ClN2

Molecular Weight

228.67 g/mol

IUPAC Name

4-chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H9ClN2/c14-11-8-12(9-4-2-1-3-5-9)16-13-10(11)6-7-15-13/h1-8H,(H,15,16)

InChI Key

USGGXRCFAZWZKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CN3)C(=C2)Cl

Origin of Product

United States

Preparation Methods

Methodology:

  • Starting materials: 2-Aminoaryl derivatives, especially 2-aminopyridines substituted with phenyl groups at the appropriate positions.
  • Reaction conditions: Use of oxidants or acid catalysts to promote cyclization, often under reflux in solvents like acetic acid or polyphosphoric acid.
  • Example: Cyclization of 2-aminopyridines with α,β-unsaturated carbonyl compounds or halogenated intermediates to form the fused pyrrolo[2,3-b]pyridine ring system.

Research Findings:

  • In patent WO2006063167A1, a route was described where 2-aminopyridines undergo cyclization with aldehydes or ketones to form the pyrrolo[2,3-b]pyridine core, followed by chlorination at specific positions to introduce the chloro substituent at position 4.

Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, especially palladium-catalyzed Suzuki-Miyaura or Sonogashira couplings, has been extensively employed to introduce phenyl groups and other substituents onto heterocyclic cores.

Methodology:

  • Step 1: Synthesis of halogenated pyrrolo[2,3-b]pyridines, such as 4-bromo or 4-chloro derivatives.
  • Step 2: Coupling with phenylboronic acids or phenylalkynes to append phenyl groups or alkynyl substituents.
  • Reaction conditions: Use of Pd(0) catalysts, phosphine ligands, bases like potassium carbonate, in solvents such as dioxane or toluene, under inert atmospheres.

Research Data:

  • The synthesis of phenyl-substituted pyrrolo[2,3-b]pyridines via Suzuki coupling was demonstrated, with yields often exceeding 70%. For example, in the synthesis of 4-chloro-6-phenylpyrrolo[2,3-b]pyridine, a key step involved coupling 4-chloropyrrolo[2,3-b]pyridine with phenylboronic acid using palladium catalysis.

Electrophilic Aromatic Substitution and Halogenation

Halogenation reactions are crucial for selective substitution at position 4 of the pyrrolo[2,3-b]pyridine ring.

Methodology:

  • Reagents: N-Chlorosuccinimide (NCS), sulfuryl chloride, or chlorine gas.
  • Conditions: Reactions are typically performed at low temperatures (0–25°C) to control regioselectivity.
  • Outcome: Introduction of chlorine at the desired position with high regioselectivity, often confirmed via NMR and mass spectrometry.

Research Findings:

  • WO2006063167A1 reports chlorination of pyrrolo[2,3-b]pyridine derivatives using sulfuryl chloride, yielding 4-chloro derivatives with high regioselectivity.

Functionalization at the 1H-Position

The phenyl group at the 6-position can be introduced via nucleophilic substitution or through cross-coupling reactions.

Methodology:

  • Approach: Use of aryl halides in Suzuki or Stille coupling reactions with heterocyclic intermediates.
  • Conditions: Similar to those described above, with palladium catalysis and appropriate bases.

Research Data:

  • In patent US20090233956A1, phenyl groups were introduced onto pyrrolo[2,3-b]pyridine derivatives through palladium-catalyzed coupling reactions, demonstrating high efficiency and regioselectivity.

Alternative Pathways: Multi-step Synthesis

Recent research emphasizes multi-step synthetic routes involving:

  • Step 1: Construction of the pyrrolo[2,3-b]pyridine core via cyclization of 2-aminopyridines with α,β-unsaturated carbonyl compounds.
  • Step 2: Selective halogenation at position 4.
  • Step 3: Phenylation at position 6 via Suzuki coupling.
  • Step 4: Functionalization of the nitrogen atom or other positions as needed.

Research Discoveries:

  • The development of efficient, regioselective, and high-yielding multi-step syntheses has been documented, with yields often exceeding 60%. These methods are adaptable for introducing various substituents, including phenyl and chloro groups, to tailor pharmacological properties.

Summary Data Table of Preparation Methods

Method Key Reagents Main Steps Advantages Limitations
Direct Cyclization 2-aminopyridines, aldehydes/ketones Intramolecular ring formation Simple, effective for core synthesis Limited substitution control
Palladium-Catalyzed Coupling Phenylboronic acid, halogenated pyrrolo[2,3-b]pyridines Cross-coupling at halogenated positions High regioselectivity, versatile Requires expensive catalysts
Halogenation Sulfuryl chloride, NCS Electrophilic substitution Precise halogen introduction Possible over-halogenation
Multi-step Synthesis Various heterocycles, coupling reagents Sequential functionalization Customizable, high yields Longer process, complex purification

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to modify the phenyl group or the pyridine ring.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide, with bases such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Major Products

    Substitution Products: Depending on the nucleophile, products can include 4-amino-6-phenyl-1H-pyrrolo[2,3-b]pyridine, 4-thio-6-phenyl-1H-pyrrolo[2,3-b]pyridine, etc.

    Oxidation Products: Products may include 4-chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

    Reduction Products: Reduced derivatives of the phenyl group or the pyridine ring.

Scientific Research Applications

4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with a broad range of applications in scientific research, particularly in medicinal chemistry, biological research, and chemical biology. The compound features a pyrrole ring fused with a pyridine ring, with a chlorine atom at the 4-position and a phenyl group at the 6-position, giving it unique chemical properties. Derivatives of this compound are of interest in medicinal chemistry because the structure allows for various interactions with biological systems.

Scientific Research Applications

4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine is studied for several applications in scientific research:

  • Medicinal Chemistry It is studied as a potential inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
  • Biological Research It is used to investigate signaling pathways and cellular processes.
  • Chemical Biology It is employed as a tool compound to study enzyme functions and interactions.
  • Industrial Applications It has potential use in the development of new pharmaceuticals and agrochemicals.

Pharmaceutical Development

4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine derivatives are being studied for potential therapeutic applications. Examples of its use in pharmaceutical development include:

  • FGFR Inhibition: Certain derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated activity against FGFR1, 2, and 3 . Compound 4h, a specific derivative, exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively . In vitro, this compound inhibited breast cancer 4T1 cell proliferation and induced apoptosis, while also significantly inhibiting migration and invasion of 4T1 cells .
  • PDE4B Inhibition: Derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide are reported as selective and potent PDE4B inhibitors . Compound 11h, a PDE4B preferring inhibitor, significantly inhibited TNF-α release from macrophages exposed to pro-inflammatory stimuli . Additionally, 11h was selective against a panel of CNS receptors and represents an excellent lead for further optimization and preclinical testing in CNS diseases .

Potential Derivatives

4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine can undergo several chemical reactions to form derivatives with altered biological properties:

  • Substitution Products: Depending on the nucleophile, substitution products include 4-amino-6-phenyl-1H-pyrrolo[2,3-b]pyridine and 4-thio-6-phenyl-1H-pyrrolo[2,3-b]pyridine.
  • Oxidation Products: Oxidation may yield products including this compound-3-carboxylic acid.
  • Reduction Products: Reduced derivatives of the phenyl group or the pyridine ring can be formed.

Mechanism of Action

The mechanism of action of 4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as fibroblast growth factor receptors. By binding to these receptors, it inhibits their activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival. This makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Heterocycles

Thieno[2,3-b]pyridines vs. Pyrrolo[2,3-b]pyridines

Thieno[2,3-b]pyridines, sulfur-containing analogs, differ in electronic properties due to the thiophene ring. This substitution reduces aqueous solubility compared to pyrrolo[2,3-b]pyridines, necessitating formulation strategies like cyclodextrin complexes for preclinical studies . However, thieno derivatives exhibit strong adenosine receptor (A1AR) binding, making them candidates for neurological and anticancer applications . In contrast, pyrrolo[2,3-b]pyridines, with a nitrogen atom replacing sulfur, demonstrate improved solubility and bioavailability, critical for drug development .

Halogen-Substituted Derivatives

Halogenation significantly impacts reactivity and binding. For example:

  • 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (C₇H₄ClIN₂, MW 278.48) leverages iodine’s bulk for covalent kinase interactions .
  • 6-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine (C₇H₄ClFN₂, MW 170.57) combines halogen electronegativity for enhanced target affinity .

Table 1: Structural Comparison of Key Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Similarity Score* Reference
4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine C₁₃H₈ClN₂ 233.67 Cl, phenyl (4,6) - Target
6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine C₁₃H₉ClN₂O₂S 304.74 Cl, phenylsulfonyl (1,6) 0.88
4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine C₇H₄ClIN₂ 278.48 Cl, I (4,3) -

*Similarity scores based on structural databases .

Pharmacokinetic and Solubility Profiles

Thieno[2,3-b]pyridines suffer from poor aqueous solubility, often requiring solubilizing agents like HP-β-CD for in vivo studies . In contrast, pyrrolo[2,3-b]pyridines achieve enhanced solubility through nitrogen substitution and polar groups (e.g., morpholine), improving bioavailability .

Table 2: Solubility and Pharmacokinetic Comparison

Compound Type Aqueous Solubility Strategy for Improvement Pharmacokinetic Outcome Reference
Thieno[2,3-b]pyridine Low (<1 mg/mL) Cyclodextrin formulations Dose-limited efficacy
Pyrrolo[2,3-b]pyridine Moderate to High Nitrogen substitution, polar groups Improved bioavailability

Biological Activity

4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound belonging to the pyrrolopyridine family. Its unique structure, featuring a fused pyrrole and pyridine ring system with a chlorine atom at the 4-position and a phenyl group at the 6-position, has garnered significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of 4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine is C13H9ClN2, with a molecular weight of 228.67 g/mol. The compound's structure can be represented by the following chemical properties:

PropertyValue
Molecular FormulaC13H9ClN2
Molecular Weight228.67 g/mol
IUPAC Name4-chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine
InChIInChI=1S/C13H9ClN2/c14-11-8-12(9-4-2-1-3-5-9)16-13-10(11)6-7-15-13/h1-8H,(H,15,16)
SMILESC1=CC=C(C=C1)C2=NC3=C(C=CN3)C(=C2)Cl

4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine acts primarily as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. By binding to these receptors, it inhibits their activity and suppresses downstream signaling pathways that promote cell proliferation and survival. This mechanism positions the compound as a promising candidate for cancer therapy .

Antitumor Activity

Research indicates that 4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine exhibits significant antitumor activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, it has shown moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cardiac cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated moderate activity against Staphylococcus aureus and Candida albicans, indicating potential use in treating infections caused by these pathogens .

Other Pharmacological Properties

In addition to its antitumor and antimicrobial activities, 4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine has been investigated for its effects on metabolic pathways. Studies have shown that derivatives of this compound can enhance insulin sensitivity in adipocytes, suggesting potential applications in diabetes management .

Case Studies

Several studies have highlighted the biological activity of 4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine:

  • Anticancer Study : A study assessed the cytotoxic effects of various derivatives on ovarian and breast cancer cell lines. The results indicated that certain derivatives exhibited significant anticancer properties with low toxicity towards healthy cells .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of this compound against S. aureus and C. albicans. The results demonstrated that specific derivatives had notable inhibitory effects on these pathogens .
  • Metabolic Activity : Research exploring the impact of this compound on glucose metabolism revealed that certain derivatives could significantly enhance insulin sensitivity in vitro, highlighting their potential role in diabetes treatment .

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